1-[(2,4-difluorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of difluorophenoxy and dimethylphenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluorophenoxy and dimethylphenyl groups. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the difluorophenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-difluorophenol in the presence of a suitable base, such as potassium carbonate, to form the difluorophenoxy-substituted pyrazole.
Introduction of the dimethylphenyl group: The final step involves the reaction of the difluorophenoxy-substituted pyrazole with 2,6-dimethylphenyl isocyanate to form the desired carboxamide compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2,4-Difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenoxy)methyl]-N-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the position of the dimethylphenyl group.
1-[(2,4-Difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but differs in the substitution pattern of the difluorophenoxy group.
The uniqueness of 1-[(2,4-difluorophenoxy)methyl]-N~3~-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and the resulting chemical properties, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C19H17F2N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-4-3-5-13(2)18(12)22-19(25)16-8-9-24(23-16)11-26-17-7-6-14(20)10-15(17)21/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
XBWZOLFVWBJVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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